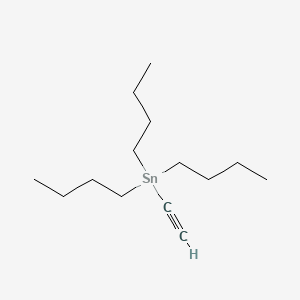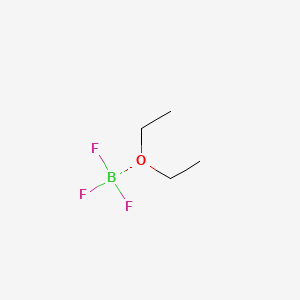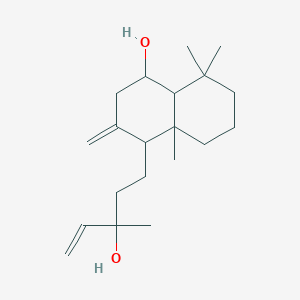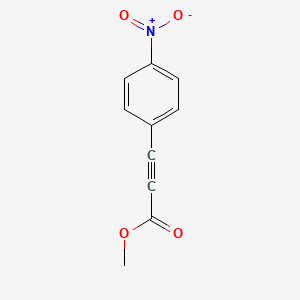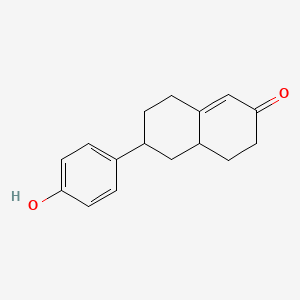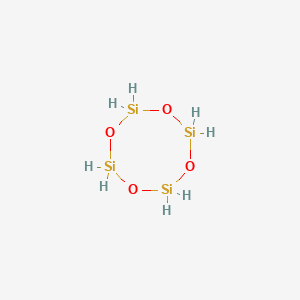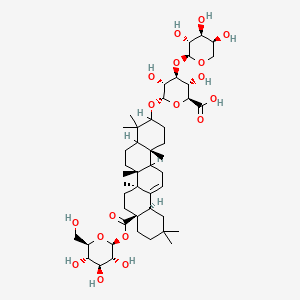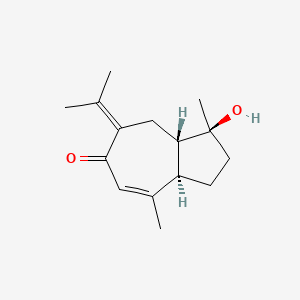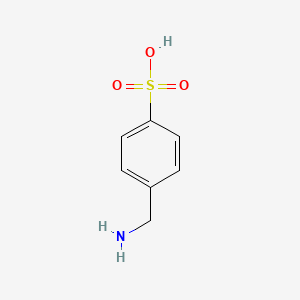
Uridine, 3-(1,3-benzodioxol-5-ylcarbonyl)-2'-deoxy-5-fluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TK-117 is a synthetic compound known for its significant applications in various fields, including chemistry, biology, and medicine. It is a derivative of 5-fluoro-2’-deoxyuridine, a nucleoside analog that has been studied for its potential therapeutic effects, particularly in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TK-117 involves the acylation of 3’,5’-di-O-(chloroacetyl)-5-fluoro-2’-deoxyuridine with 3,4-methylenedioxybenzoyl chloride in the presence of triethylamine in dichloromethane. This reaction produces 3’,5’-di-O-(chloroacetyl)-3-(3,4-methylenedioxybenzoyl)-2’-deoxy-5-fluorouridine, which is then hydrolyzed with triethylamine in a methanol-tetrahydrofuran mixture .
Industrial Production Methods
Industrial production of TK-117 follows similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The process involves stringent control of reaction parameters such as temperature, pressure, and solvent composition to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions
TK-117 undergoes various chemical reactions, including:
Oxidation: TK-117 can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in TK-117, leading to the formation of new compounds.
Substitution: TK-117 can participate in substitution reactions where functional groups are replaced by other groups, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of TK-117 can yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .
Scientific Research Applications
Chemistry: TK-117 is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: TK-117 has shown promise in cancer treatment due to its ability to interfere with DNA synthesis in rapidly dividing cells.
Industry: It is used in the development of new pharmaceuticals and as a research tool in drug discovery .
Mechanism of Action
TK-117 exerts its effects by incorporating into DNA during replication, leading to the disruption of DNA synthesis and cell division. This mechanism makes it particularly effective against rapidly dividing cancer cells. The molecular targets of TK-117 include DNA polymerase and other enzymes involved in DNA replication .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2’-deoxyuridine: A nucleoside analog similar to TK-117, used in cancer treatment.
TAK-117: A selective inhibitor of PI3Kα, studied for its potential in treating solid tumors.
YK-4-279 and TK-216: Inhibitors of ETS transcription factors, showing antitumor activity in lymphomas .
Uniqueness of TK-117
TK-117 is unique due to its specific chemical structure, which allows it to incorporate into DNA and disrupt replication. This property makes it a valuable tool in cancer research and treatment, distinguishing it from other similar compounds that may have different mechanisms of action or therapeutic targets .
Properties
CAS No. |
74234-11-0 |
|---|---|
Molecular Formula |
C17H15FN2O8 |
Molecular Weight |
394.3 g/mol |
IUPAC Name |
3-(1,3-benzodioxole-5-carbonyl)-5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C17H15FN2O8/c18-9-5-19(14-4-10(22)13(6-21)28-14)17(25)20(16(9)24)15(23)8-1-2-11-12(3-8)27-7-26-11/h1-3,5,10,13-14,21-22H,4,6-7H2/t10-,13+,14+/m0/s1 |
InChI Key |
RYKZLRXDZMOBHD-ZLKJLUDKSA-N |
SMILES |
C1C(C(OC1N2C=C(C(=O)N(C2=O)C(=O)C3=CC4=C(C=C3)OCO4)F)CO)O |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)N(C2=O)C(=O)C3=CC4=C(C=C3)OCO4)F)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)N(C2=O)C(=O)C3=CC4=C(C=C3)OCO4)F)CO)O |
Synonyms |
TK 117 TK-117 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxy-2,6-dimethyl-5-methylideneheptanethioate](/img/structure/B1207081.png)



